![molecular formula C16H14BrN3O4 B3854598 N'-[1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3854598.png)
N'-[1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide
Overview
Description
N'-[1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide, commonly known as BPEAN, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BPEAN is a hydrazide derivative that has a unique molecular structure that makes it an attractive candidate for different research studies.
Mechanism of Action
The mechanism of action of BPEAN is not fully understood, but it is believed to act by inducing apoptosis in cancer cells. BPEAN has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
BPEAN has been shown to have a significant effect on the biochemical and physiological processes of cancer cells. BPEAN has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and ultimately cell death. BPEAN has also been shown to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPEAN is its potent antitumor activity against various cancer cell lines. BPEAN is also relatively easy to synthesize, making it an attractive candidate for further research. However, one of the limitations of BPEAN is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of BPEAN. One area of research is the development of BPEAN analogs that have improved potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of BPEAN and its effects on different biochemical and physiological processes. Furthermore, the potential use of BPEAN as an antibacterial and antifungal agent can also be explored.
Scientific Research Applications
BPEAN has a wide range of applications in scientific research. One of the most significant applications of BPEAN is in the field of medicinal chemistry. BPEAN has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. In addition, BPEAN has also been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(2-nitrophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4/c1-11(12-6-8-13(17)9-7-12)18-19-16(21)10-24-15-5-3-2-4-14(15)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEFURMVONFHLQ-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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